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molecular formula C7H3ClN2O2 B1354924 3-Chloro-4-nitrobenzonitrile CAS No. 34662-29-8

3-Chloro-4-nitrobenzonitrile

Cat. No. B1354924
M. Wt: 182.56 g/mol
InChI Key: PAIMPYHIOHKXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916819B2

Procedure details

To an ice cold solution of 4-amino-3-chlorobenzonitrile (1 g, 6.6 mmol) in concentrated HCl (2.5 mL) plus water (2.5 mL) a chilled solution of sodium nitrite (0.74 g, 1.62 eq) in water (3.6 mL) is added dropwise to maintain the reaction temperature <0° C. After stirring at 0° C. for 10 min, the mixture is added portion-wise to an ice cold solution of sodium nitrite (3.29 g, 7.22 eq) and copper(I) oxide (349 mg, 0.37 eq) in water 14.5 mL). Stirring is continued at 0° C. for 40 min, and then at room temperature for 0.5 h. The reaction mixture is extracted with dichloromethane (2×), the combined organic layers washed with saturated aqueous sodium chloride, dried (MgSO4), concentrated, and purified by silica gel chromatography to give 4-nitro-3-chlorobenzonitrile. 1H NMR (CDCl3): δ 7.96 (d, J=8.24 Hz, 1h), 7.88 (d, J=1.65 Hz, 1H), 7.63 (dd, J=1.65, 8.24 Hz, 1H.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
Quantity
14.5 mL
Type
solvent
Reaction Step Two
Quantity
349 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[Cl:10].[N:11]([O-:13])=[O:12].[Na+]>Cl.O.[Cu-]=O>[N+:11]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[Cl:10])([O-:13])=[O:12] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)Cl
Name
Quantity
0.74 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
3.6 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.29 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
14.5 mL
Type
solvent
Smiles
O
Name
Quantity
349 mg
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature <0° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at 0° C. for 40 min
Duration
40 min
WAIT
Type
WAIT
Details
at room temperature for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with dichloromethane (2×)
WASH
Type
WASH
Details
the combined organic layers washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C#N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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